molecular formula C24H21ClF2N4O5 B10822873 2-[5-[(Z)-(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide

2-[5-[(Z)-(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide

Cat. No.: B10822873
M. Wt: 518.9 g/mol
InChI Key: IFYMUYSGUSHEPI-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO-5963 is a small molecule that acts as a dual inhibitor of the interactions between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RO-5963 involves multiple steps, starting with the preparation of the core indolyl-hydantoin structure. The key steps include:

Industrial Production Methods

Industrial production of RO-5963 follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

RO-5963 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of RO-5963, which can have different binding affinities and biological activities .

Scientific Research Applications

RO-5963 has a wide range of scientific research applications, including:

Mechanism of Action

RO-5963 exerts its effects by binding to the N-terminal domains of MDM2 and MDMX, preventing their interaction with p53. This releases p53 from inhibition, allowing it to activate its target genes involved in cell cycle arrest and apoptosis. The compound induces the dimerization of MDM2 and MDMX, further stabilizing p53 and enhancing its tumor suppressor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of RO-5963

RO-5963 is unique due to its dual inhibition of both MDM2 and MDMX, providing a more comprehensive reactivation of the p53 pathway compared to compounds that target only one of these proteins. This dual inhibition is particularly beneficial in cancers with high levels of MDMX, where single-target inhibitors may be less effective .

Properties

Molecular Formula

C24H21ClF2N4O5

Molecular Weight

518.9 g/mol

IUPAC Name

2-[5-[(Z)-(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide

InChI

InChI=1S/C24H21ClF2N4O5/c1-11-16(25)4-3-15-13(8-28-20(11)15)7-19-23(35)31(24(36)30-19)21(22(34)29-14(9-32)10-33)12-2-5-17(26)18(27)6-12/h2-8,14,21,32-33,35H,9-10H2,1H3,(H,29,34)(H,30,36)/b13-7+

InChI Key

IFYMUYSGUSHEPI-NTUHNPAUSA-N

Isomeric SMILES

CC1=C(C=CC\2=C1N=C/C2=C\C3=C(N(C(=O)N3)C(C4=CC(=C(C=C4)F)F)C(=O)NC(CO)CO)O)Cl

Canonical SMILES

CC1=C(C=CC2=C1N=CC2=CC3=C(N(C(=O)N3)C(C4=CC(=C(C=C4)F)F)C(=O)NC(CO)CO)O)Cl

Origin of Product

United States

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